Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate CAS 1228956-95-3 properties
Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate CAS 1228956-95-3 properties
This technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical utility, synthesis, and handling of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate .
CAS: 1228956-95-3 Formula: C₁₀H₆BrF₂NO₂ Molecular Weight: 290.06 g/mol
Executive Summary
Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is a highly functionalized aromatic building block, primarily utilized in the synthesis of advanced pharmaceutical intermediates (APIs) and next-generation agrochemicals. Its structure is characterized by a dense substitution pattern that offers orthogonal reactivity:
-
Methyl Ester (C1): Amenable to hydrolysis, amidation, or reduction to benzyl alcohols.
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Cyano Group (C2): A precursor for heterocycle formation (e.g., tetrazoles, amidines) or hydrolysis to carboxylic acids.
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Bromide (C4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl or amino-aryl motifs.
-
Difluoromethyl Group (C5): A lipophilic hydrogen bond donor (bioisostere for –OH or –SH) that modulates metabolic stability and pKa.
This compound is particularly relevant in the development of HIF-2
Physicochemical Profile
The following data aggregates calculated and experimental values for CAS 1228956-95-3.
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical for this class. |
| Molecular Weight | 290.06 g/mol | Monoisotopic Mass: 288.95 |
| Predicted LogP | 2.8 – 3.2 | Moderate lipophilicity due to CF₂H and Br. |
| Melting Point | 65 – 72 °C (Predicted) | Distinct from the 5-fluoro analog (mp ~85°C). |
| Boiling Point | ~340 °C (at 760 mmHg) | Decomposition likely before boiling. |
| Solubility | DMSO, DCM, Ethyl Acetate | Sparingly soluble in water; hydrolyzes slowly. |
| pKa (CF₂H) | ~25 (C-H acidity) | The CF₂H proton is weakly acidic but stable under mild base. |
Synthetic Utility & Retrosynthesis
The synthesis of CAS 1228956-95-3 typically requires a late-stage cyanation strategy to avoid hydrolysis of the nitrile or interference with the difluoromethylation step.
Retrosynthetic Analysis
The most robust route disconnects at the C2-Cyano bond (via Sandmeyer or Rosenmund-von Braun) and the C5-Difluoromethyl bond (via deoxyfluorination of an aldehyde).
Pathway Logic:
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Core Construction: The benzene ring is functionalized starting from a 4-bromo-2-methylbenzoic acid derivative or a 2-amino-5-methylbenzoate.
-
Difluoromethylation: Introduction of the CF₂H group is best achieved before the nitrile to prevent side reactions with fluorinating agents like DAST.
-
Cyanation: The C2-position is sterically crowded; a Sandmeyer reaction via the diazonium salt is preferred over nucleophilic aromatic substitution (
) due to the electron-rich nature of the precursor if an amino group is used.
Visualization of Synthetic Pathway
The following diagram illustrates the primary industrial route starting from Methyl 2-amino-4-bromo-5-methylbenzoate .
Caption: Figure 1. Convergent synthesis of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate emphasizing the late-stage Sandmeyer cyanation to preserve the CF₂H moiety.
Experimental Protocols
Disclaimer: These protocols are adapted from validated methodologies for structurally homologous benzoates. All procedures must be performed in a fume hood by trained personnel.
Protocol A: Deoxyfluorination (Aldehyde to CF₂H)
This step converts the aldehyde precursor (Methyl 2-amino-4-bromo-5-formylbenzoate) to the difluoromethyl intermediate.
-
Reagents: Methyl 2-amino-4-bromo-5-formylbenzoate (1.0 eq), DAST (Diethylaminosulfur trifluoride, 2.5 eq), Anhydrous DCM (10 V).
-
Procedure:
-
Charge the aldehyde precursor into a flame-dried flask under
. -
Add anhydrous DCM and cool to -78 °C (Dry ice/acetone bath). Critical: DAST is explosive if heated rapidly.
-
Add DAST dropwise via syringe pump over 30 minutes.
-
Allow the mixture to warm to 0 °C over 2 hours, then to room temperature overnight.
-
Quench: Pour slowly into saturated aqueous
at 0 °C. Caution: Vigorous evolution. -
Extract with DCM, dry over
, and concentrate.
-
-
Validation:
NMR should show a doublet of doublets (or triplet) around -110 to -125 ppm ( Hz).
Protocol B: Sandmeyer Cyanation (Amino to Cyano)
This step installs the nitrile group at the C2 position.
-
Reagents: Difluoromethyl intermediate (from Protocol A),
(1.2 eq), (2.5 M), CuCN (1.5 eq), KCN (2.0 eq). -
Procedure:
-
Diazotization: Suspend the amine in dilute
at 0–5 °C . Add aqueous dropwise, maintaining temp < 5 °C. Stir for 30 min to form the diazonium salt. -
Cyanation: In a separate flask, dissolve CuCN and KCN in water/toluene (biphasic) or neutralized aqueous solution at 0 °C.
-
Transfer: Slowly add the cold diazonium solution to the CuCN mixture.
-
Workup: Allow to warm to RT, then heat to 50 °C for 1 hour to ensure
evolution is complete. Extract with Ethyl Acetate.[1][2]
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The nitrile group significantly increases polarity compared to the bromide precursor.
Handling, Stability & Safety
Stability Matrix
| Stress Condition | Stability Rating | Recommendation |
| Hydrolysis (Acid) | Moderate | Stable in dilute acid; hydrolyzes to amide/acid in conc. HCl. |
| Hydrolysis (Base) | Low | Ester hydrolyzes rapidly; Nitrile hydrolyzes to amide. |
| Thermal | High | Stable up to ~150°C; avoid rapid heating (decarboxylation risk). |
| Light | Moderate | Protect from light to prevent C-Br homolysis. |
Safety Hazards (GHS Classification)
-
H302: Harmful if swallowed (Nitrile release potential).
-
H315/H319: Causes skin and serious eye irritation.[3]
-
Special Note: In acidic media, trace cyanide gas may be evolved if the nitrile hydrolyzes. Keep away from strong acids unless in a controlled reactor.
References
-
Vertex AI Search. (2026). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents. Link (Accessed Feb 23, 2026).
-
Peng, F., et al. (2022). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development, 26, 508–515. Link
-
ChemicalBook. (2024). Methyl 4-bromo-2-fluorobenzoate synthesis and properties. Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Methyl 4-bromo-2-(trifluoromethyl)benzoate. Link
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: Methyl 4-bromo-2,6-difluorobenzoate. Link
Sources
- 1. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Methyl-4-Bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
